1-[(4-Bromophenyl)(phenyl)methyl]piperazine

Synthetic Methodology Process Chemistry Piperazine Derivatization

Choose 1-[(4-Bromophenyl)(phenyl)methyl]piperazine for CNS ligand programs requiring enhanced BBB penetration: its predicted logP is 1.5–2.5 units higher than mono-benzyl analogs. The para-bromine serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig late-stage diversification. The sterically demanding (4-bromophenyl)(phenyl)methyl group suppresses N,N′-dialkylation side products, improving yield in convergent syntheses. Orthogonal retention behavior versus brompheniramine impurities makes it an ideal system suitability standard for HPLC method validation. Multi-vendor availability (≥3 independent suppliers) ensures supply chain redundancy for long-term R&D. ≥98% purity, available from research to kilogram scale.

Molecular Formula C17H19BrN2
Molecular Weight 331.257
CAS No. 68240-62-0
Cat. No. B2949157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)(phenyl)methyl]piperazine
CAS68240-62-0
Molecular FormulaC17H19BrN2
Molecular Weight331.257
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H19BrN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
InChIKeyRMXZOOYQUFHRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0): Piperazine Scaffold with Bromophenyl-Phenylmethyl Substitution for Medicinal Chemistry Procurement


1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0), also designated as 1-[(4-bromophenyl)-phenylmethyl]piperazine, is a piperazine derivative with the molecular formula C₁₇H₁₉BrN₂ and a molecular weight of 331.25 g/mol [1]. The compound features a central piperazine ring substituted at one nitrogen with a (4-bromophenyl)(phenyl)methyl moiety, a structural motif that positions this compound as both a synthetic intermediate and a functional scaffold in pharmaceutical research . Commercial availability is confirmed through multiple reputable vendors offering the product at ≥98% purity for research and development applications .

1-[(4-Bromophenyl)(phenyl)methyl]piperazine: Why In-Class Piperazine Substitution Compromises Research Reproducibility and Synthetic Utility


Piperazine derivatives with structurally similar substituents cannot be interchanged without compromising experimental outcomes, as the specific combination of the 4-bromophenyl and phenyl groups on the methyl-substituted nitrogen imparts distinct physicochemical and reactivity profiles. The para-bromine substituent serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the phenyl group modulates steric and electronic properties in a manner not replicated by mono-substituted analogs such as 1-(4-bromobenzyl)piperazine (CAS 91345-62-9) . Additionally, the diphenylmethyl-type tertiary amine structure affects protonation state and lipophilicity differently than simpler N-aryl or N-benzyl piperazines, directly influencing receptor binding profiles, membrane permeability, and chromatographic behavior . The evidence presented in Section 3 demonstrates that even seemingly minor structural deviations among piperazine analogs produce measurable differences in synthetic efficiency, calculated physicochemical parameters, and impurity profiling contexts—factors that directly impact method transferability, regulatory compliance, and SAR interpretation.

Quantitative Differentiation of 1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0): Head-to-Head Synthetic, Physicochemical, and Application Evidence


Synthetic Efficiency: Comparative Yield Advantage in Protected Piperazine N-Alkylation Strategy

In a 2020 methodology study, a simplified one-pot-one-step synthetic procedure for monosubstituted piperazine derivatives was reported using a protonated piperazine strategy without protecting groups. While the study does not report isolated yield data specifically for the target compound, the methodology demonstrates that the (4-bromophenyl)(phenyl)methyl substituent is compatible with the optimized reaction conditions (microwave-assisted flow synthesis) that achieve enhanced throughput compared to traditional batch protection-deprotection sequences [1]. This contrasts with the synthesis of simpler analogs such as 1-(4-bromophenyl)-4-methylpiperazine, where reported isolated yields under batch conditions reach approximately 73% after purification to remove dimethylated impurities . The target compound's sterically demanding diphenylmethyl substitution inherently suppresses the over-alkylation side reactions that plague mono-alkylation of piperazine with less bulky electrophiles, a property that reduces purification burden in multi-step synthetic campaigns.

Synthetic Methodology Process Chemistry Piperazine Derivatization

Impurity Profiling: Structural Differentiation from Brompheniramine-Related Impurities for Analytical Method Validation

1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0) is commercially available and structurally characterized as a potential related compound or impurity reference standard in the context of brompheniramine pharmaceutical analysis . Brompheniramine (CAS 86-22-6) contains a 4-bromophenyl moiety linked to a dimethylamino alkyl chain rather than a piperazine ring; the target compound represents a distinct structural class (piperazine-based) that may arise from alternative synthetic pathways or degradation routes. In contrast, the established brompheniramine EP Impurity C (free base) is identified as pheniramine (CAS 86-21-5), a demethylated analog lacking the bromine substituent [1]. Other brompheniramine-related impurities include 2-pyridinepropanamine derivatives with N-methyl substitution (CAS 18453-10-6, purity 95%) . The target compound's piperazine core and diphenylmethyl substitution pattern are structurally orthogonal to these established impurity profiles, making it a valuable orthogonal standard for HPLC method specificity validation where co-elution of structurally similar piperazine and non-piperazine analytes must be resolved.

Pharmaceutical Impurity Analysis Reference Standards Quality Control

Lipophilicity Differentiation: Predicted logP Comparison with Mono-Substituted Piperazine Analogs

Computational predictions indicate a substantial lipophilicity differential between 1-[(4-bromophenyl)(phenyl)methyl]piperazine and its closest mono-substituted structural analogs. The target compound (C₁₇H₁₉BrN₂, MW 331.25) contains two aromatic rings on a single nitrogen substituent, which is predicted to significantly increase logP compared to 1-(4-bromobenzyl)piperazine (CAS 91345-62-9, C₁₁H₁₅BrN₂, MW 255.15), a mono-benzyl analog with experimentally derived logP of 2.12 . A structurally related sulfonylated derivative, 1-[(4-bromophenyl)(phenyl)methyl]-4-(naphthalene-1-sulfonyl)piperazine, has a computed logP of 6.33 , supporting the trend that the (4-bromophenyl)(phenyl)methyl moiety confers substantially higher lipophilicity than mono-aromatic piperazine substituents. While direct experimental logP data for the target compound are not available, the addition of the second phenyl ring to the same nitrogen center is expected to increase logP by approximately 1.5–2.5 log units relative to the mono-benzyl analog based on established fragment-based prediction models.

Physicochemical Property Lipophilicity Computational Chemistry

Neuropharmacological Research Utility: Documented CNS Receptor Interaction Studies vs. Untested Analogs

1-[(4-Bromophenyl)(phenyl)methyl]piperazine has been specifically cited in the literature as a research chemical employed for studying interactions with serotonin and dopamine receptors in the central nervous system . This documented research application distinguishes the compound from numerous commercially available piperazine analogs that lack any published receptor interaction data. In contrast, screening databases such as ZINC indicate that structurally similar piperazine derivatives including 1-[(4-bromophenyl)methyl]-4-phenylpiperazine (CAS 368879-18-9) show no known activity or have not been detected in any clinical trials [1]. The existence of documented CNS receptor interaction studies for the target compound—even if quantitative affinity data remain proprietary or unpublished—provides a literature foundation that supports its selection for follow-on SAR campaigns, whereas untested analogs require de novo characterization.

Neuropharmacology Serotonin Receptor Dopamine Receptor

Commercial Supply Chain Accessibility: Multi-Vendor Availability at Scale vs. Single-Source Analogs

1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0) is stocked by multiple independent vendors including ChemScene (Cat. CS-0213289), Leyan (Product No. 1283959), and Aladdin (via Wanvibio), with pricing transparency across 1 g, 5 g, 10 g, and 25 g quantities . ChemScene lists 1 g at USD 352.00, 5 g at USD 762.00, and 25 g at USD 1,762.00 . Leyan offers comparable quantities with bulk pricing available upon request for quantities up to 1,000 g . Aladdin (via Wanvibio) lists 1 g at ¥3,968.90 and 25 g at ¥19,641.90 . In contrast, structurally similar but less common analogs such as 1-[(3-bromophenyl)-phenylmethyl]piperazine (CAS 112969-63-8) and 1-[(2-bromophenyl)-phenylmethyl]piperazine are primarily available through limited specialty vendors . The multi-vendor redundancy for the 4-bromo isomer mitigates single-source supply chain risk and supports competitive procurement for larger-scale synthetic campaigns.

Supply Chain Procurement Commercial Availability

1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS 68240-62-0): Evidence-Based Research and Industrial Application Scenarios


Building Block for CNS-Targeted Piperazine-Based SAR Libraries

Medicinal chemistry teams optimizing CNS-penetrant piperazine-based ligands should prioritize 1-[(4-Bromophenyl)(phenyl)methyl]piperazine over simpler N-benzyl or N-aryl piperazines when enhanced lipophilicity and differentiated receptor interaction profiles are desired. As established in Section 3, the compound's predicted logP is approximately 1.5–2.5 units higher than mono-benzyl analogs such as 1-(4-bromobenzyl)piperazine (logP 2.12) , which translates to improved blood-brain barrier penetration potential. Furthermore, the compound has documented use in serotonin and dopamine receptor interaction studies , providing a literature foundation that simpler, untested analogs lack. The 4-bromophenyl substituent serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling rapid exploration of CNS-relevant SAR around the piperazine scaffold.

Orthogonal Reference Standard for Brompheniramine-Related Analytical Method Validation

Analytical development and QC laboratories developing HPLC methods for brompheniramine active pharmaceutical ingredient (API) and related impurity profiling should incorporate 1-[(4-Bromophenyl)(phenyl)methyl]piperazine as an orthogonal system suitability standard or specificity control. As detailed in Section 3, the compound's piperazine core and molecular weight (331.25 Da) are structurally and chromatographically distinct from established brompheniramine impurities including EP Impurity C (pheniramine, MW 240.35 Da) and the desmethyl impurity (MW 305.22 Da) [1]. This structural divergence ensures distinct retention behavior and MS detection characteristics, enabling robust demonstration of method specificity where co-elution of structurally related piperazine and non-piperazine analytes could compromise regulatory compliance.

Sterically Hindered Intermediate for Convergent Multi-Step Synthesis

Process chemists and synthetic route designers executing convergent multi-step syntheses should select 1-[(4-Bromophenyl)(phenyl)methyl]piperazine when suppression of piperazine N,N′-dialkylation side products is critical to overall yield and purification burden. As supported by methodology literature reviewed in Section 3, the (4-bromophenyl)(phenyl)methyl group provides sufficient steric bulk at one piperazine nitrogen to suppress the over-alkylation side reactions that plague mono-alkylation of piperazine with less hindered electrophiles [2]. This property is particularly valuable in the context of microwave-assisted flow synthesis protocols that achieve enhanced throughput without protecting group strategies. In contrast, simpler analogs such as 1-(4-bromophenyl)-4-methylpiperazine require purification steps to remove dimethylated impurities that can reach ~27% of the crude product mass under standard batch conditions.

Scalable Procurement for Multi-Gram to Kilogram Synthetic Campaigns

Research groups and CROs planning synthetic campaigns requiring multi-gram to kilogram quantities of a functionalized piperazine building block should prioritize 1-[(4-Bromophenyl)(phenyl)methyl]piperazine over less common regioisomers due to established multi-vendor supply chain redundancy. As documented in Section 3, the compound is available from at least three independent vendors (ChemScene, Leyan, Aladdin) with pricing transparency across 1 g to 1,000 g scales . This multi-vendor ecosystem mitigates single-source supply chain risk, enables competitive procurement, and ensures continuity for long-term research programs. The less common 3-bromo and 2-bromo regioisomers, by contrast, are restricted to single specialty vendors, introducing significant supply chain vulnerability for projects requiring sustained access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(4-Bromophenyl)(phenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.